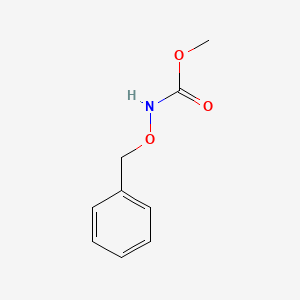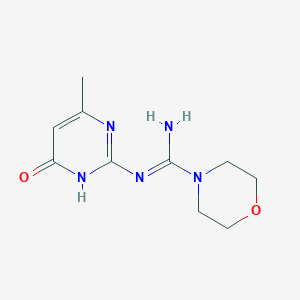
Methyl benzyloxycarbamate
Overview
Description
Methyl benzyloxycarbamate: is an organic compound with the molecular formula C9H11NO3 . It is a derivative of carbamic acid and is often used in organic synthesis as a protecting group for amines. The compound is known for its stability and ease of removal under mild conditions, making it a valuable reagent in various chemical reactions.
Mechanism of Action
Target of Action
Methyl benzyloxycarbamate (also known as carbendazim) primarily targets tubulin proteins in cells . Tubulin proteins are crucial for the formation of microtubules, which are essential components of the cell’s cytoskeleton and play a vital role in cell division .
Mode of Action
This compound interacts with its targets by binding to tubulin proteins . This binding disrupts the assembly of microtubules and the formation of spindles during cell division, resulting in the malsegregation of chromosomes . This disruption of normal cell division processes can lead to cell death, particularly in rapidly dividing cells .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the process of cell division. By disrupting microtubule assembly, the compound interferes with the normal progression of mitosis . This can lead to errors in chromosome segregation and ultimately cell death .
Result of Action
The primary result of this compound’s action is the disruption of normal cell division, leading to cell death . This can have significant effects at the molecular and cellular levels, including changes in gene expression, disruption of normal cell function, and potential impacts on tissue and organ health.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, certain environmental contaminants may interact with the compound, potentially altering its effectiveness . Additionally, the compound’s stability and activity may be affected by factors such as temperature, pH, and the presence of other chemicals in the environment .
Biochemical Analysis
Biochemical Properties
Methyl benzyloxycarbamate, like other carbamates, can interact with various enzymes, proteins, and other biomolecules. The exact nature of these interactions depends on the specific biochemical context and the other molecules involved . Carbamates are known to be involved in a wide range of biochemical reactions, often acting as inhibitors or activators of certain enzymes .
Cellular Effects
The effects of this compound on cells and cellular processes are complex and can vary depending on the specific context. For instance, carbamates have been implicated in the regulation of glucose and lipid metabolism
Molecular Mechanism
Like other carbamates, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl benzyloxycarbamate can be synthesized through several methods. One common method involves the reaction of benzyl chloroformate with methylamine. The reaction typically occurs in an organic solvent such as dichloromethane at low temperatures to prevent side reactions. The general reaction is as follows:
C6H5CH2OCOCl+CH3NH2→C6H5CH2OCONHCH3+HCl
Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: Methyl benzyloxycarbamate undergoes various chemical reactions, including:
Hydrolysis: In the presence of acids or bases, it can hydrolyze to form benzyl alcohol and methylamine.
Reduction: It can be reduced to benzylamine and methanol using reducing agents like lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions where the benzyloxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles such as amines or thiols under mild conditions.
Major Products Formed:
Hydrolysis: Benzyl alcohol and methylamine.
Reduction: Benzylamine and methanol.
Substitution: Depending on the nucleophile, products can include substituted carbamates or amines.
Scientific Research Applications
Methyl benzyloxycarbamate is widely used in scientific research due to its versatility:
Chemistry: It serves as a protecting group for amines in peptide synthesis and other organic reactions.
Biology: It is used in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: It is involved in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.
Industry: It is used in the production of agrochemicals, dyes, and polymers.
Comparison with Similar Compounds
Benzyl carbamate: Similar in structure but lacks the methyl group.
Methyl carbamate: Lacks the benzyloxy group.
Phenyl carbamate: Contains a phenyl group instead of a benzyl group.
Uniqueness: Methyl benzyloxycarbamate is unique due to its combination of the benzyloxy and methyl groups, which provide specific reactivity and stability. This makes it particularly useful as a protecting group in organic synthesis, offering advantages in terms of ease of installation and removal compared to other carbamates.
Properties
IUPAC Name |
methyl N-phenylmethoxycarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-12-9(11)10-13-7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKILYCKRHPRKCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NOCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-([1,1-biphenyl]-4-yl)propanoic acid](/img/structure/B3144556.png)
![[1,2,4]Triazolo[1,5-a]pyrazin-5-amine](/img/structure/B3144563.png)
![5'-Bromo-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione](/img/structure/B3144581.png)


![Thieno[2,3-b]pyridine-5-carboxylic acid, 2-bromo-4-hydroxy-, ethyl ester](/img/structure/B3144600.png)
![Ethyl 5-acetyl-3-hydroxy-4-methylthieno[2,3-b]thiophene-2-carboxylate](/img/structure/B3144601.png)

![O-[(3-methylphenyl)methyl]hydroxylamine](/img/structure/B3144612.png)



